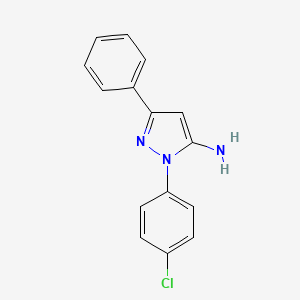

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFXYKYUOKTMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408052 | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72411-49-5 | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine

Abstract

Substituted pyrazoles represent a cornerstone in modern medicinal chemistry and materials science, valued for their vast therapeutic potential and unique physicochemical properties.[1][2] The compound 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is a key exemplar of this class, incorporating several critical pharmacophores. Unambiguous structural confirmation and purity assessment are paramount for its application in research and drug development. This guide provides a comprehensive, multi-technique spectroscopic analysis of the title compound, grounded in first principles and field-proven methodologies. We will delve into the causality behind experimental choices and provide a self-validating framework for researchers, scientists, and drug development professionals to interpret the spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Spectroscopic Implications

The structural architecture of this compound dictates its spectroscopic signature. Understanding this architecture is the first step in predicting and interpreting its spectral data.

Caption: Key structural components of the target molecule.

The molecule features:

-

An aromatic five-membered pyrazole heterocycle.

-

A phenyl ring at the C3 position.

-

A 4-chlorophenyl ring at the N1 position.

-

A primary amine (-NH₂) group at the C5 position, which is a key site for potential tautomerism and hydrogen bonding.

Each of these components contributes distinct and identifiable signals across different spectroscopic platforms, allowing for a holistic and definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. We will examine both proton (¹H) and carbon-13 (¹³C) NMR.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality of Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for its excellent solubilizing power and relatively clean spectral window. However, amine protons (-NH₂) can undergo rapid exchange and may appear as a very broad signal or not be visible at all.[3] Using dimethyl sulfoxide (DMSO-d₆) can slow this exchange by forming hydrogen bonds, resulting in a more distinct -NH₂ signal. For this guide, we will predict shifts in CDCl₃, a common solvent for initial characterization.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Spectral Width: 0-12 ppm.

-

Pulse Angle: 30-45°.

-

Relaxation Delay: 1-2 seconds.

-

Scans: 16-32 scans to achieve a good signal-to-noise ratio.[1]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).

Caption: Workflow for ¹H NMR Spectroscopy.

Expected Data and Interpretation:

The structure presents several distinct proton environments. The aromatic protons on the two phenyl rings will appear as complex multiplets, while the single proton on the pyrazole ring will be a sharp singlet. The amine protons are expected to be a broad singlet due to exchange phenomena.[3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.70 - 7.80 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' (Chlorophenyl) | Protons ortho to the pyrazole ring on the N-phenyl group are deshielded. |

| ~ 7.30 - 7.50 | m | 7H | H-3', H-5' (Chlorophenyl) & Phenyl H | Overlapping signals from the remaining aromatic protons. |

| ~ 6.00 | s | 1H | H-4 (Pyrazole) | Isolated proton on the electron-rich pyrazole ring.[5] |

| ~ 4.00 | br s | 2H | -NH₂ | Broad signal due to quadrupole broadening from ¹⁴N and chemical exchange.[3] |

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality of Experimental Choices: ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. A proton-decoupled experiment is standard, yielding singlets for each carbon. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: 100 MHz (or corresponding frequency for the ¹H spectrometer).

-

Acquisition Parameters:

-

Spectral Width: 0-200 ppm.

-

Pulse Angle: 45°.

-

Relaxation Delay: 2-5 seconds.

-

Scans: 1024 or more scans.

-

-

Data Processing: Process as with ¹H NMR. Calibrate using the CDCl₃ solvent peak (77.16 ppm).

Expected Data and Interpretation:

The spectrum will show distinct signals for each of the 15 carbon atoms. The carbons of the pyrazole ring (C3, C4, C5) will have characteristic shifts, with C3 and C5 being significantly downfield due to their attachment to nitrogen and substituents.[6][7]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 161 | C-3 (Pyrazole) | Attached to a phenyl group and adjacent to N2.[5] |

| ~ 148 | C-5 (Pyrazole) | Attached to the amine group and N1.[5] |

| ~ 130 - 140 | Quaternary Aromatic C's | Includes C-1', C-4', and C-1'' (ipso-carbons). |

| ~ 120 - 130 | Aromatic CH's | Signals for the 10 CH carbons of the phenyl and chlorophenyl rings. |

| ~ 85 | C-4 (Pyrazole) | Shielded carbon on the pyrazole ring.[5] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For our target molecule, FT-IR is ideal for confirming the presence of the N-H (amine), C-H (aromatic), C=N/C=C (rings), and C-Cl bonds.

Experimental Protocol: FT-IR (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Expected Data and Interpretation:

The primary amine is the most diagnostic feature, expected to show two distinct N-H stretching bands. The region from 1500-1650 cm⁻¹ will contain overlapping stretches from the pyrazole and phenyl rings.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A pair of medium-intensity bands confirms the R-NH₂ group.[8] |

| 3100 - 3000 | C-H Stretch | Aromatic Rings | Characteristic stretching of sp² C-H bonds.[9] |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Strong band, often overlapping with ring stretches.[8] |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic & Pyrazole Rings | Multiple sharp bands indicating the conjugated ring systems.[5][9] |

| 1335 - 1250 | C-N Stretch | Aryl-Amine | Strong band confirming the C-N bond of the aromatic amine.[8] |

| < 850 | C-Cl Stretch | Chlorophenyl group | Found in the fingerprint region. |

Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry provides the exact molecular weight of the compound and crucial structural information through analysis of its fragmentation patterns. Electron Impact (EI) is a common hard ionization technique that generates a distinct molecular ion and a reproducible fragmentation library.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the high-vacuum source via a direct insertion probe.

-

Ionization: Bombard the vaporized sample with a 70 eV electron beam.

-

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight analyzer.

-

Detection: Record the abundance of each ion to generate the mass spectrum.

Expected Data and Interpretation:

The molecular formula is C₁₅H₁₂ClN₃. The key feature will be the isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), resulting in two molecular ion peaks (M⁺ and M+2) separated by 2 m/z units, with the M+2 peak having approximately one-third the intensity of the M⁺ peak.

Table 4: Predicted Mass Spectrometry Fragments (EI-MS)

| m/z (for ³⁵Cl) | Ion | Rationale |

|---|---|---|

| 269 | [M]⁺ | Molecular ion peak. |

| 271 | [M+2]⁺ | Isotopic peak due to the presence of ³⁷Cl. |

| 158 | [C₉H₇N₃]⁺ | Loss of the chlorophenyl radical (•C₆H₄Cl). |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Caption: A plausible EI-MS fragmentation pathway.

UV-Visible Spectroscopy

Principle and Rationale: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. For this compound, the extensive π-conjugated system across the three rings will result in strong π→π* transitions, providing information about the electronic structure.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution (~10⁻³ M) of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile).[1] Create a dilute solution (~10⁻⁵ M) for analysis.[1]

-

Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

-

Spectrum Acquisition: Scan the sample from approximately 200 to 400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Expected Data and Interpretation:

The spectrum is expected to show strong absorption bands in the UV region. Substituents on the pyrazole ring are known to cause a bathochromic (red) shift in the absorption maximum.[10] The combination of the phenyl, chlorophenyl, and pyrazole moieties creates a large conjugated system, leading to absorption at longer wavelengths compared to the individual parent heterocycles.[11]

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

| λ_max (nm) | Transition Type | Rationale |

|---|

| ~250-280 | π → π* | Corresponds to the electronic transitions within the highly conjugated aromatic and heterocyclic system. |

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework. FT-IR spectroscopy confirms the presence of key functional groups, particularly the primary amine. Mass spectrometry validates the molecular weight and offers structural clues through predictable fragmentation, including a characteristic chlorine isotopic pattern. Finally, UV-Vis spectroscopy corroborates the presence of the extensive conjugated π-electron system. Together, these methods provide a self-validating and comprehensive characterization essential for quality control, regulatory submission, and advanced research applications.

References

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds - Benchchem.

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones - Journal of the Indian Chemical Society.

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles - Canadian Journal of Chemistry.

-

2D ¹H NMR spectra analysis of the pyrazole derivative 6 p - ResearchGate. Available at: [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. Available at: [Link]

-

Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications - MDPI. Available at: [Link]

-

UV-Vis absorption and normalised emission spectra of the pyrazole... - ResearchGate. Available at: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Available at: [Link]

-

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one - PubMed Central. Available at: [Link]

-

The Ultraviolet Absorption Spectra of Pyrazoles and1-Carboxamidepyrazoles and Their Application - Spectroscopy and Spectral Analysis. Available at: [Link]

-

UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm - Journal of Molecular Structure. Available at: [Link]

-

FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... - ResearchGate. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available at: [Link]

-

Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles - Indian Journal of Chemistry. Available at: [Link]

-

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one - ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - The Journal of Organic Chemistry. Available at: [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. Available at: [Link]

-

Synthesis And Biological Activity Of 1,3-Diarylpyrazole Derivatives - Globe Thesis. Available at: [Link]

-

IR: amines - University of Calgary. Available at: [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - NIST WebBook. Available at: [Link]

-

3-(4-Chlorophenyl)-4-(1H-imidazol-1-yl)-N-phenyl-1H-pyrazol-5-amine - SpectraBase. Available at: [Link]

-

Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles - ResearchGate. Available at: [Link]

-

Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine - Taylor & Francis Online. Available at: [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. Available at: [Link]

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. jocpr.com [jocpr.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Researching | The Ultraviolet Absorption Spectra of Pyrazoles and1-Carboxamidepyrazoles and Their Application [m.researching.cn]

- 11. researchgate.net [researchgate.net]

A-Z of Biological Activity of Novel Pyrazole Derivatives

A Senior Application Scientist's Technical Guide for Drug Discovery Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its metabolic stability and versatile chemical nature have established it as a "privileged scaffold," forming the foundation of numerous therapeutic agents approved by regulatory bodies.[1][2][3][4] This guide provides an in-depth exploration of the diverse biological activities of novel pyrazole derivatives, focusing on their mechanisms of action, methodologies for evaluation, and future potential in drug development.

The Pyrazole Core: A Versatile Pharmacophore

The unique electronic configuration and structural attributes of the pyrazole ring allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability is a key reason for its prevalence in a wide range of clinically successful drugs.[2][3][4] Pyrazole derivatives are integral to treatments for various diseases, demonstrating their broad therapeutic impact.[5][6][7]

Anticancer Activity: Targeting the Pillars of Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent activity against various cancer cell lines.[8][9] Their mechanisms of action are diverse, often involving the inhibition of key proteins that drive cancer progression.[6][8]

Key Mechanisms of Action:

-

Kinase Inhibition: A major focus of pyrazole-based cancer therapy is the inhibition of protein kinases, which are often overexpressed or dysregulated in cancer cells.[4] Several FDA-approved drugs containing a pyrazole ring, such as Crizotinib and Ruxolitinib, function as protein kinase inhibitors.[4] These compounds can target various kinases, including:

-

Apoptosis Induction: Many pyrazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells.[6][8]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[8]

Caption: A generalized workflow for the discovery and preclinical evaluation of novel anticancer pyrazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties.[10][11] The most well-known example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat arthritis and pain.[7][12]

Mechanism of Action:

The primary mechanism for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation.[11] By selectively targeting COX-2, which is upregulated at sites of inflammation, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[11][13]

| Compound Class | Example Compound | Target | IC50 Value | Reference |

| Diaryl Pyrazole | Celecoxib | COX-2 | 3.5 nM | [11] |

| Pyrazole-Carboxamide | Compound 130 | Anti-inflammatory | Potent | [14] |

| 3,5-Diaryl Pyrazole | Compound 131 | Anti-inflammatory | Excellent | [14] |

Antimicrobial Activity: A Broad Spectrum of Action

Researchers have extensively investigated pyrazole derivatives for their antibacterial and antifungal activities.[10][15] These compounds have shown efficacy against a range of pathogens, including drug-resistant strains.[2][3][16]

Observed Activities:

-

Antibacterial: Novel pyrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, such as S. aureus, E. coli, and P. aeruginosa.[10] Some compounds are also effective at eradicating bacterial biofilms.[2][3]

-

Antifungal: Significant antifungal activity has been reported against species like C. albicans.[10][15]

-

Antimycobacterial: Certain pyrazole derivatives have shown remarkable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[15]

Caption: Simplified diagram showing a pyrazole derivative inhibiting a receptor tyrosine kinase, blocking downstream signaling and cell proliferation.

Neuroprotective and Other Activities

The therapeutic potential of pyrazoles extends beyond the aforementioned areas.[6]

-

Anticonvulsant and Antidepressant Effects: Certain pyrazole derivatives have shown promise in preclinical models for these neurological conditions.[5]

-

MAO Inhibition: Some pyrazoles act as inhibitors of monoamine oxidase (MAO), particularly MAO-B, suggesting potential applications in the treatment of neurodegenerative disorders like Parkinson's disease.[10][15]

-

Cannabinoid Receptor Modulation: Pyrazoline derivatives have been identified as modulators of cannabinoid receptors (CB1 and CB2), indicating their potential use in various physiological processes.[15]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and validated assays are crucial.

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of novel compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the pyrazole compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[1]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator.[1]

-

MTT Addition: Remove the media and add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

-

Compound Preparation: Prepare a series of twofold dilutions of the pyrazole compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[1]

Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery.[2][3] Future efforts will likely focus on:

-

The synthesis of novel pyrazole hybrids, combining the pyrazole core with other pharmacophores to create multi-target agents.[17]

-

A deeper understanding of the structure-activity relationships (SAR) to guide the rational design of more potent and selective derivatives.[8][9]

-

The application of green chemistry principles and advanced synthetic techniques, such as microwave-assisted synthesis, to improve the efficiency and sustainability of pyrazole derivative production.[18]

The remarkable versatility of the pyrazole nucleus ensures its continued prominence in the development of next-generation therapeutics to address a wide range of human diseases.[1][19]

References

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Available from: [Link]

-

“Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. Available from: [Link]

-

Recent advances in the therapeutic applications of pyrazolines - PMC - PubMed Central. Available from: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available from: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available from: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available from: [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available from: [Link]

-

Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available from: [Link]

-

Therapeutic Activities of Pyrazole - Abhi Publication. Available from: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available from: [Link]

-

Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis Online. Available from: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available from: [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. Available from: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. - Semantic Scholar. Available from: [Link]

-

Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies - R Discovery. Available from: [Link]

-

(PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. One moment, please... [jchr.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. abhipublications.org [abhipublications.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazole: an emerging privileged scaffold in drug discovery. | Semantic Scholar [semanticscholar.org]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine: Chemical Properties and Reactivity

Introduction

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and analgesic properties.[3][4] Within this important class of compounds, 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine stands out as a versatile synthetic intermediate. This molecule uniquely combines the structural features of a stable pyrazole core with three distinct substituents: a 4-chlorophenyl group at the N1 position, a phenyl group at the C3 position, and a reactive primary amine at the C5 position. This strategic arrangement of functional groups imparts a rich and nuanced reactivity profile, making it a valuable building block for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems.

This technical guide offers an in-depth exploration of the chemical properties, spectroscopic signature, synthesis, and reactivity of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document provides the foundational knowledge required to effectively utilize this compound in synthetic applications and drug discovery programs.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are fundamental to its handling, characterization, and application in synthesis.

Core Properties

A summary of the key physicochemical data for the compound is presented below.

| Property | Value | Reference |

| CAS Number | 72411-49-5 | N/A |

| Molecular Formula | C₁₅H₁₂ClN₃ | [5] |

| Molecular Weight | 269.73 g/mol | [5] |

| Appearance | Off-white to light yellow powder (Typical) | General Observation |

| Storage | 2-8°C, protected from light and moisture | [5] |

Structural and Spectroscopic Profile

The structural arrangement of the aryl substituents relative to the pyrazole core dictates the molecule's overall conformation. X-ray crystallographic studies on the closely related 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one show that the phenyl and chlorophenyl rings are twisted with respect to the central pyrazole ring, with dihedral angles of approximately 8.4° and 18.2°, respectively.[6][7] A similar non-planar conformation is expected for the 5-amino analogue, influencing its solubility and intermolecular interactions.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings, a characteristic singlet for the C4-H of the pyrazole ring, and a broad singlet for the -NH₂ protons. The protons of the 4-chlorophenyl group will appear as two doublets (an AA'BB' system), while the protons of the 3-phenyl group will present as a multiplet.

-

¹³C NMR: The carbon spectrum will display signals corresponding to all 15 carbons. The C3, C4, and C5 carbons of the pyrazole ring are expected in the range of δ 95-160 ppm. Studies on similar 1,3,5-trisubstituted pyrazoles can provide a reference for expected chemical shifts.[8]

-

FT-IR (KBr, cm⁻¹): Key vibrational bands would include N-H stretching for the primary amine (typically 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (~3100 cm⁻¹), C=N and C=C stretching of the pyrazole and aryl rings (1500-1600 cm⁻¹), and a characteristic C-Cl stretching band.

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak [M]⁺ at m/z 269 and an isotopic peak [M+2]⁺ at m/z 271 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

Synthesis of this compound

The most direct and widely adopted method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine.[9] This approach offers high efficiency and regiochemical control.

Retrosynthetic Analysis and Synthetic Pathway

The synthesis of the target molecule originates from the reaction of 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile) and 4-chlorophenylhydrazine. The reaction proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization through the nucleophilic attack of the second nitrogen atom onto the nitrile carbon.[9]

Caption: General synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for 5-aminopyrazole synthesis.

Materials:

-

3-Oxo-3-phenylpropanenitrile (1.0 eq)

-

4-Chlorophenylhydrazine hydrochloride (1.05 eq)

-

Sodium acetate (or other suitable base, 1.1 eq)

-

Ethanol (or glacial acetic acid) as solvent

-

Deionized water

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of Hydrazine Free Base: To a solution of 4-chlorophenylhydrazine hydrochloride in ethanol, add sodium acetate and stir for 15-20 minutes at room temperature to generate the free hydrazine base in situ.

-

Reaction Mixture: To the above suspension, add 3-oxo-3-phenylpropanenitrile in one portion.

-

Cyclocondensation: Heat the reaction mixture to reflux (typically 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three key components: the aromatic pyrazole ring, the nucleophilic C5-amino group, and the C4-position, which is activated towards electrophilic attack. The 5-aminopyrazole scaffold is a polyfunctional compound with multiple nucleophilic sites, making it a versatile precursor for a variety of chemical transformations.[10]

Caption: Key reactive sites and associated transformations.

Electrophilic Substitution at the C4-Position

The C5-amino group is a potent electron-donating group, which significantly activates the pyrazole ring towards electrophilic aromatic substitution. This activation is most pronounced at the C4 position.

-

Halogenation: Reactions with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) readily introduce a halogen atom at the C4 position. Such reactions often proceed under mild conditions, for instance, at room temperature in a solvent like DMSO.[11]

-

Nitration and Sulfonation: While less common, nitration and sulfonation can also be achieved at the C4 position under controlled conditions, further functionalizing the pyrazole core.

Reactions of the C5-Amino Group

The primary amino group at the C5 position is a versatile nucleophilic handle for building molecular complexity.

-

Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy to modify the compound's properties or to introduce new functional groups.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) converts the amino group into a diazonium salt. Pyrazole diazonium salts are useful intermediates for introducing a variety of substituents at the C5 position via Sandmeyer-type reactions.[12]

Synthesis of Fused Heterocyclic Systems

Perhaps the most significant application of 5-aminopyrazoles is their use as precursors for the synthesis of fused bicyclic systems, which are prevalent in many pharmaceutical agents.[10] The amino group, in conjunction with the adjacent ring nitrogen (N1), acts as a binucleophilic system capable of reacting with 1,3-dielectrophiles.

Example: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles with a wide range of biological activities, including kinase inhibition.[13][14] They are commonly synthesized via the Friedländer annulation, which involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

The reaction of this compound with a reagent like acetylacetone or an alkynyl aldehyde initiates a cascade cyclization to furnish the highly functionalized pyrazolo[3,4-b]pyridine core.[15][16] This transformation is a powerful tool for rapidly assembling complex scaffolds from simple starting materials. A regioisomer of the title compound is used as a reactant in preparing antimicrobial pyrazolo[3,4-b]pyridines.[5]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to the pharmaceutical industry. The pyrazole core itself is found in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib.[2][10]

The title compound serves as a key starting material for libraries of novel compounds with potential therapeutic applications. Its derivatives have been investigated for a range of activities:

-

Anticancer Agents: Many pyrazole-containing compounds, particularly fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, have shown potent activity as kinase inhibitors and anti-proliferative agents.[3][17]

-

Antimicrobial Agents: The pyrazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[4]

-

Anti-inflammatory Activity: As analogues of celecoxib, many substituted pyrazoles exhibit anti-inflammatory properties, often through the inhibition of enzymes like COX-2.[2]

Conclusion

This compound is a highly valuable and versatile molecule in modern organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and multi-faceted reactivity make it an ideal platform for chemical exploration. The strategic positioning of its functional groups—particularly the nucleophilic amino group and the activated C4 position—allows for predictable and efficient functionalization. Its utility as a precursor to medicinally relevant fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, underscores its importance for researchers and scientists in the field of drug discovery. This guide provides the essential technical knowledge to harness the full synthetic potential of this important chemical entity.

References

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. Available at: [Link]

-

Ding, Y.-J., & Zhao, C.-X. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(2), o709. Available at: [Link]

-

New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. (2023). Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. (2024). The Journal of Organic Chemistry. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. Available at: [Link]

-

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. (2010). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). Molecules. Available at: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Pharmaceuticals. Available at: [Link]

-

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules. Available at: [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2024). ResearchGate. Available at: [Link]

-

One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. (2017). The Journal of Organic Chemistry. Available at: [Link]

-

13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2005). Magnetic Resonance in Chemistry. Available at: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules. Available at: [Link]

-

Recent applications of pyrazole and its substituted analogs. (2016). International Journal of Applied Research. Available at: [Link]

-

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine. Pharmaffiliates. Available at: [Link]

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry. Available at: [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (2018). HAL Open Science. Available at: [Link]

-

Recent developments in aminopyrazole chemistry. (2009). ARKIVOC. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. allresearchjournal.com [allresearchjournal.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 10. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]

- 15. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanisms of Action of Pyrazole Compounds

<_ A I _ D _

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its synthetic accessibility and ability to interact with a wide array of biological targets.[1][2] This versatility, however, necessitates a robust and systematic approach to deconvoluting the precise mechanism of action (MoA) for any novel pyrazole-based compound. This guide provides a comprehensive framework for researchers, moving beyond simple endpoint assays to a deep, mechanistic understanding. We will explore the most common molecular targets of pyrazole compounds and detail a multi-pillar experimental workflow—from initial target identification to quantitative biophysical characterization and final validation in cellular models. Each section is grounded in the principles of scientific causality, providing not just protocols, but the strategic reasoning behind them, ensuring a self-validating and rigorous approach to MoA studies.

The Pyrazole Scaffold: A Privileged Core in Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, possesses a unique combination of properties. It can act as both a hydrogen bond donor and acceptor, and its structure can serve as a bioisostere for other aromatic systems like phenyl or imidazole rings, often improving physicochemical properties such as solubility and metabolic stability.[3][4] This chemical dexterity has led to the development of numerous FDA-approved drugs containing a pyrazole core, targeting a diverse range of protein classes.[1][2]

Prominent examples include:

-

Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor for treating inflammation and pain.[5][6][7]

-

Ruxolitinib: An inhibitor of Janus kinases (JAK1/2) used in the treatment of myelofibrosis and other inflammatory conditions.[1]

-

Rimonabant (Acomplia®): A selective cannabinoid receptor 1 (CB1) inverse agonist, formerly used for obesity treatment.[8][9][10]

The success of these and other pyrazole-based drugs underscores the importance of the scaffold, but also highlights the diversity of its potential mechanisms. A new pyrazole derivative could act as a kinase inhibitor, an enzyme inhibitor, a GPCR modulator, or engage an entirely novel target. Therefore, a pre-defined, hypothesis-driven approach is often insufficient. A systematic, multi-pronged strategy is required.

Common Mechanistic Classes of Pyrazole Compounds

While the potential targets are vast, pyrazole compounds have shown a particular proclivity for several major protein families.

Protein Kinase Inhibition

The inhibition of protein kinases is a major area of research in oncology and inflammation, and the pyrazole ring is a vital framework in many potent kinase inhibitors.[1][11][12] Pyrazole derivatives have been successfully developed to target a wide range of kinases, including Akt, Aurora kinases, MAPK, B-raf, JAK, and Bcr-Abl.[2][13]

-

Mechanism: Most pyrazole-based kinase inhibitors are ATP-competitive, occupying the adenine-binding pocket of the kinase's active site. The pyrazole core often forms key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.

Cyclooxygenase (COX) Inhibition

The anti-inflammatory properties of many pyrazoles stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[5][6] Celecoxib is the archetypal example, demonstrating high selectivity for the inducible COX-2 isoform over the constitutively expressed COX-1.[7][14]

-

Mechanism: The selectivity of diaryl-substituted pyrazoles like celecoxib for COX-2 is attributed to its chemical structure. A polar sulfonamide side chain binds to a hydrophilic side pocket present in the active site of COX-2 but absent in COX-1, accounting for its ~10-20 fold selectivity.[7] This selective inhibition blocks the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[14]

G-Protein Coupled Receptor (GPCR) Modulation

Pyrazoles can also function as potent ligands for GPCRs. The withdrawn anti-obesity drug Rimonabant, for example, is a pyrazole derivative that acts as a selective antagonist or inverse agonist at the cannabinoid receptor 1 (CB1).[8][9][15]

-

Mechanism: By binding to CB1 receptors in the brain and peripheral tissues, Rimonabant blocks the appetite-stimulating effects of endocannabinoids like anandamide.[9][10] This leads to reduced food intake and has downstream effects on fat and glucose metabolism.[10][16]

Experimental Workflow for MoA Deconvolution

A robust investigation into a novel compound's MoA follows a logical progression from identifying the target to validating its engagement and functional effect in a cellular context.

Caption: A logical workflow for MoA deconvolution.

Phase 1: Target Identification & Validation

The first crucial step is to identify the direct molecular target(s) of the pyrazole compound within the complex environment of a cell.

Causality: CETSA is based on the principle of ligand-induced thermal stabilization.[17] When a compound binds to its target protein, it generally increases the protein's conformational stability, resulting in a higher melting temperature (Tm).[18] By heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble (non-denatured) protein remaining, one can identify which protein has been stabilized by the compound. This is a powerful, hypothesis-free method to directly observe target engagement in a native cellular environment.[19][20]

Step-by-Step Methodology:

-

Cell Culture & Treatment: Culture cells of interest to ~80% confluency. Treat cells with the pyrazole compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).

-

Heating Gradient: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18]

-

Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer without detergents that would denature proteins.

-

Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein in the supernatant using Western Blot or mass spectrometry (for proteome-wide analysis).

-

Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.[19][21]

Self-Validation:

-

Controls: A vehicle-only control is essential to establish the baseline melting curve of the protein. A known inhibitor of the suspected target can serve as a positive control.

-

Interpretation: A clear, dose-dependent shift in the melting temperature is strong evidence of direct binding. The absence of a shift for other abundant proteins acts as a negative control, indicating specificity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Celecoxib - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 9. What is Rimonabant used for? [synapse.patsnap.com]

- 10. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]

- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 15. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CETSA [cetsa.org]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

- 21. bio-protocol.org [bio-protocol.org]

An In-Depth Technical Guide to the In Silico Prediction of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine Bioactivity

Abstract

The imperative to accelerate drug discovery pipelines while mitigating late-stage attrition has catalyzed the adoption of robust in silico methodologies. This guide provides a comprehensive, technically-grounded framework for the computational prediction of bioactivity for the novel small molecule, 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. The pyrazole scaffold is a well-established pharmacophore in contemporary medicinal chemistry, particularly in the domain of oncology.[1][2] Drawing from the established precedent of pyrazole-based kinase inhibitors, this document will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a primary hypothetical target to illustrate a complete in silico workflow.[1][3][4] This guide is designed for researchers, computational chemists, and drug development professionals, offering a narrative that intertwines methodological rigor with the strategic rationale underpinning each computational experiment. We will traverse the entire predictive cascade, from initial target identification and molecular docking to the development of predictive Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models, culminating in a critical assessment of the compound's drug-like properties through ADMET profiling.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic profiles or unforeseen toxicity.[5][6] In silico techniques offer a powerful paradigm to de-risk and guide the drug discovery process by providing early, cost-effective predictions of a molecule's biological behavior.[5] By simulating molecular interactions and building predictive models, we can prioritize promising candidates and identify potential liabilities before committing to resource-intensive and time-consuming laboratory synthesis and testing.[6]

The subject of this guide, this compound, possesses a pyrazole core, a privileged scaffold known to interact with a variety of biological targets, most notably protein kinases.[2][7] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8][9] Specifically, pyrazole-containing compounds have shown significant promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][4][7] Therefore, this guide will proceed with the hypothesis that this compound is a potential VEGFR2 inhibitor.

The following sections will detail a multi-faceted computational approach to evaluate this hypothesis, providing both the "how" and the "why" behind each step.

Target Identification and Preparation

The first crucial step in our in silico investigation is the identification and preparation of our biological target.

Target Selection Rationale

As previously mentioned, the pyrazole scaffold is a common feature in many known protein kinase inhibitors.[2] A survey of the literature reveals that pyrazole derivatives have been successfully developed as inhibitors of several key kinases implicated in cancer, including Cyclin-Dependent Kinase 2 (CDK2), Aurora A kinase, and VEGFR2.[1][8][9][10] For the purpose of this guide, we will focus on VEGFR2, a well-validated target in anti-angiogenic cancer therapy.[4]

Experimental Protocol: Receptor Preparation

A high-quality, experimentally determined 3D structure of the target protein is a prerequisite for structure-based drug design approaches like molecular docking.

-

PDB Structure Retrieval: A suitable crystal structure of human VEGFR2 in complex with a known inhibitor is retrieved from the Protein Data Bank (PDB). For this workflow, we will hypothetically use PDB ID: 2OH4.

-

Structure Cleanup: The raw PDB file is processed to remove non-essential components. This includes deleting water molecules, co-factors, and any existing ligands.

-

Protonation and Optimization: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added to the protein. The protonation states of ionizable residues are assigned based on a physiological pH of 7.4. The structure is then subjected to a short energy minimization protocol to relieve any steric clashes and optimize the hydrogen-bonding network.

Structure-Based Bioactivity Prediction: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[11][12]

Causality Behind Experimental Choices

The goal of molecular docking is to identify plausible binding poses of this compound within the ATP-binding site of VEGFR2. A successful docking simulation will reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the protein-ligand complex. The predicted binding energy can serve as an initial estimate of the compound's inhibitory potency.

Experimental Protocol: Molecular Docking with AutoDock

The following protocol outlines a typical molecular docking workflow using AutoDock 4.[11][12][13]

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using a chemical drawing software and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field.

-

Partial charges are assigned, and rotatable bonds are defined.

-

-

Grid Box Generation:

-

A grid box is defined to encompass the active site of VEGFR2. The dimensions and center of the grid are chosen based on the location of the co-crystallized ligand in the original PDB structure.

-

The autogrid4 program is used to generate grid maps for each atom type in the ligand, which pre-calculates the interaction energies at each grid point.[12]

-

-

Docking Simulation:

-

The autodock4 program is used to perform the docking simulation.[12] A genetic algorithm is typically employed to explore the conformational space of the ligand within the defined grid box.

-

Multiple docking runs are performed to ensure the convergence of the results.

-

-

Results Analysis:

-

The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses.

-

The lowest energy pose from the most populated cluster is selected as the most probable binding mode.

-

The predicted binding energy (ΔG) and inhibition constant (Ki) are recorded.

-

The protein-ligand interactions are visualized and analyzed to identify key hydrogen bonds, hydrophobic interactions, and other stabilizing forces.

-

Caption: Molecular Docking Workflow.

Ligand-Based Bioactivity Prediction: Pharmacophore Modeling and QSAR

In the absence of a high-quality receptor structure, or as a complementary approach, ligand-based methods can be employed to predict bioactivity.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[14]

By identifying the common chemical features among a set of known active molecules, we can build a 3D pharmacophore model. This model can then be used as a query to screen large compound databases for novel molecules that possess the desired features and are therefore likely to be active.

This protocol describes a general workflow for generating a ligand-based pharmacophore model, for instance, using software like MOE (Molecular Operating Environment).[14][15][16]

-

Training Set Selection: A set of structurally diverse compounds with known inhibitory activity against VEGFR2 is compiled from the literature or public databases.

-

Conformational Analysis: A diverse set of low-energy conformations is generated for each molecule in the training set.

-

Feature Identification: Common chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, are identified across the training set molecules.

-

Model Generation and Validation: A pharmacophore model is generated that incorporates the identified features with specific spatial constraints. The model is validated by its ability to distinguish between active and inactive compounds.

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[17][18][19][20][21]

By developing a robust QSAR model, we can predict the bioactivity of new or untested compounds, including our target molecule, this compound. This allows for the rapid screening of virtual libraries and the prioritization of candidates for synthesis and testing.

The development of a predictive QSAR model is a multi-step process that requires careful validation.[17][18][19][20][21]

-

Data Set Preparation: A dataset of pyrazole derivatives with experimentally determined VEGFR2 inhibitory activities (e.g., IC50 values) is collected. The data is curated to remove any inconsistencies or errors.

-

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

-

Data Set Division: The dataset is divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance.

-

Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates the molecular descriptors with the biological activity.

-

Model Validation: The model is rigorously validated using both internal (e.g., cross-validation) and external (i.e., the test set) validation techniques to ensure its robustness and predictive power.[17][18][20][21]

| Validation Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | A measure of the goodness of fit of the model to the training set data. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability for the training set, determined by cross-validation. | > 0.5 |

| R²_pred (Predictive R²) | A measure of the model's predictive ability for the external test set. | > 0.6 |

In Silico ADMET Profiling

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[5][6][22][23][24]

Causality Behind Experimental Choices

Early prediction of ADMET properties is crucial for identifying potential liabilities that could lead to the failure of a drug candidate in later stages of development.[5][6] By assessing these properties in silico, we can prioritize compounds with a higher likelihood of success.

Experimental Protocol: ADMET Prediction

A variety of computational tools and web servers are available for predicting ADMET properties.[6][23] The following parameters are commonly evaluated:

-

Absorption:

-

Human Intestinal Absorption (HIA): Predicts the percentage of a compound that will be absorbed from the gut into the bloodstream.

-

Caco-2 Permeability: An in vitro model of the intestinal barrier.

-

-

Distribution:

-

Blood-Brain Barrier (BBB) Penetration: Predicts whether a compound is likely to cross the BBB.

-

Plasma Protein Binding (PPB): Predicts the extent to which a compound will bind to proteins in the blood.

-

-

Metabolism:

-

Cytochrome P450 (CYP) Inhibition: Predicts whether a compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions.[23]

-

-

Excretion:

-

Total Clearance: Predicts the rate at which a compound is removed from the body.

-

-

Toxicity:

-

Ames Mutagenicity: Predicts the mutagenic potential of a compound.

-

hERG Inhibition: Predicts the potential for a compound to cause cardiotoxicity.

-

Hepatotoxicity: Predicts the potential for a compound to cause liver damage.

-

| ADMET Property | Predicted Value for this compound | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| BBB Penetration | Low | Unlikely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions mediated by CYP2D6. |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low risk of being a carcinogen. |

Synthesis of Findings and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. By integrating structure-based and ligand-based approaches, we can build a compelling, data-driven case for the compound's potential as a VEGFR2 inhibitor. The molecular docking studies can provide a detailed picture of the binding mode, while the QSAR and pharmacophore models can offer quantitative predictions of its potency. The ADMET profiling serves as a critical filter, ensuring that the compound possesses drug-like properties.

The results of these computational studies should be viewed as hypotheses that require experimental validation. The next logical steps would be to synthesize this compound and test its inhibitory activity against VEGFR2 in an in vitro enzymatic assay. Subsequently, its anti-proliferative effects could be evaluated in cancer cell lines that are dependent on VEGFR2 signaling. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern drug discovery.

References

-

Ambure, P., & Roy, K. (2019). New Workflow for QSAR Model Development from Small Data Sets: Small Dataset Curator and Small Dataset Modeler. Integration of Data Curation, Exhaustive Double Cross-Validation, and a Set of Optimal Model Selection Techniques. Journal of Chemical Information and Modeling. [Link]

-

Bioinformatics online. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

-

El-Gamal, M. I., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. [Link]

-

Yevale, D. B., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Journal of Biomolecular Structure & Dynamics. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

-

Al-Najjar, B. O., et al. (2024). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. Journal of Biomolecular Structure & Dynamics. [Link]

-

Carpentier, A., & Nehmé, R. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. Metabolites. [Link]

-

Johny, A. (2024, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

-

Hassan, S. S., & Chowdhury, I. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates. Future Journal of Pharmaceutical Sciences. [Link]

-

Chemical Computing Group. (n.d.). MOE 2024 Tutorials. [Link]

-

El-Gamal, M. I., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. [Link]

-

El-Sayed, N. N. E., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]

-

De, A. K. (n.d.). On the Development and Validation of QSAR Models. ResearchGate. [Link]

-

Hsu, C. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

-

The Research Nest. (2023, August 5). AutoDock 4 Molecular Docking Tutorial | Complete Guide: From Installation to Publication-Quality Figures [Video]. YouTube. [Link]

-

El-Naggar, A. M., et al. (2024). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]

-

Neovarsity. (2023, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

-

Nantasenamat, C., et al. (2022). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]

- University of Tromsø. (n.d.). Molecular Docking Tutorial.

-

El-Gazzar, M. G., et al. (2021). Ligand-based design, molecular dynamics and ADMET studies of suggested SARS-CoV-2 M pro inhibitors. RSC Advances. [Link]

-

Giménez-Duran, A., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals. [Link]

-

El-Gazzar, M. G., & Aly, M. H. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

-

Gorgan, A. D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

-

El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

-

Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. [Link]

-

El-Damasy, D. A., et al. (n.d.). The proposed scaffolds of VEGFR2 & CDK-2 inhibitors. ResearchGate. [Link]

-

Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

-

Nishiguchi, G., et al. (2010). 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

S., S. (n.d.). Ligand-Based Pharmacophore Modeling and Virtual Screening of RAD9 Inhibitors. ResearchGate. [Link]

-

Anuchai, S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]

-

Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation. Molecular Informatics. [Link]

-

van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery. [Link]

-

Yevale, D. B., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation. ResearchGate. [Link]

-

Chemical Computing Group. (n.d.). Molecular Operating Environment (MOE) | MOEsaic | PSILO. [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. mdpi.com [mdpi.com]